
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that features a thiadiazinane ring with furan and pyridine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde and pyridine-2-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazinane ring to its corresponding thiadiazolidine.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.
科学的研究の応用
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
3-(Furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the pyridine substituent.
5-(Pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the furan substituent.
3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazolidine: Reduced form of the thiadiazinane ring.
Uniqueness
The presence of both furan and pyridine substituents in 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione imparts unique electronic and steric properties, making it distinct from similar compounds
特性
IUPAC Name |
3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDQCBKGHLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
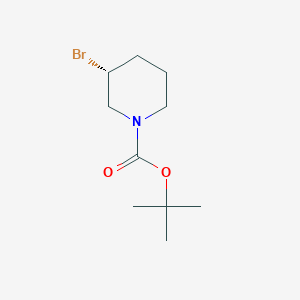
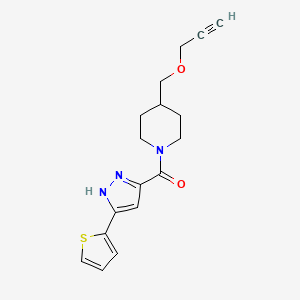
![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)
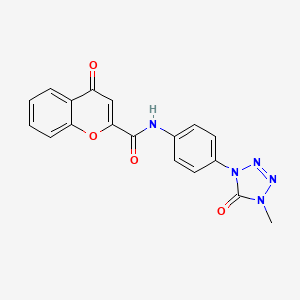
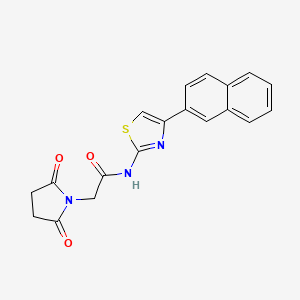


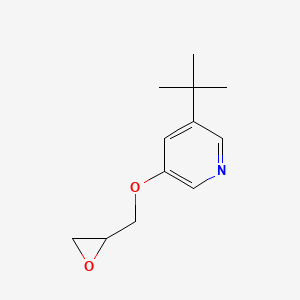
![[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate](/img/structure/B2777867.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2777868.png)
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-cyclopropylfuran-2-sulfonamide](/img/structure/B2777870.png)
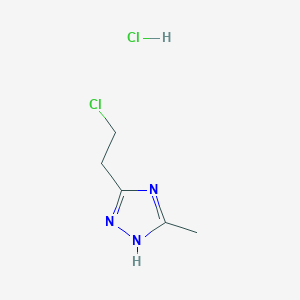
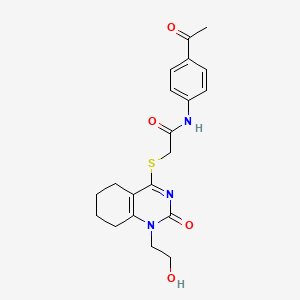
![3-(4-ethoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777877.png)
